Technical Deep Dive: (4-Amino-3-nitrophenyl)methanol
Technical Deep Dive: (4-Amino-3-nitrophenyl)methanol
CAS Number: 63189-97-9 Synonyms: 4-Amino-3-nitrobenzyl alcohol; 2-Nitro-4-(hydroxymethyl)aniline
Executive Summary
(4-Amino-3-nitrophenyl)methanol is a critical pharmacophore intermediate used primarily in the synthesis of benzimidazole-based therapeutics . Its structural duality—possessing an ortho-nitroaniline core and a reactive primary alcohol—makes it a versatile "lynchpin" molecule. It serves as a precursor for generating 5-substituted benzimidazoles, a scaffold prevalent in PARP inhibitors, kinase inhibitors, and anti-infective agents.
This guide details the physiochemical profile, validated synthesis protocols, and downstream applications of CAS 63189-97-9, emphasizing chemoselective reduction strategies and heterocycle formation.
Chemical Identity & Physiochemical Profile[1]
| Property | Specification |
| CAS Number | 63189-97-9 |
| IUPAC Name | (4-Amino-3-nitrophenyl)methanol |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 100 – 101 °C [1] |
| Solubility | Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water |
| pKa (Predicted) | ~13.6 (Alcohol), ~2.5 (Aniline conjugate acid) |
| Key Functional Groups | Primary Alcohol (-CH₂OH), Primary Amine (-NH₂), Nitro (-NO₂) |
Synthetic Routes & Process Chemistry
Synthesizing CAS 63189-97-9 requires navigating the sensitivity of the nitro group while reducing the carboxylic acid precursor. Two primary routes are established: Chemoselective Reduction (Laboratory Scale) and Nucleophilic Aromatic Substitution (Industrial Scale).
Route A: Chemoselective Reduction (High Purity / Lab Scale)
Precursor: 4-Amino-3-nitrobenzoic acid (CAS 1588-83-6). Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF).
Rationale: Lithium Aluminum Hydride (LiAlH₄) is generally contraindicated because it risks reducing the nitro group to an azo linkage or fully to an amine. Borane (BH₃) is highly chemoselective for carboxylic acids in the presence of nitro groups due to its electrophilic nature (attacking the electron-rich carbonyl oxygen).
Protocol:
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Setup: Flame-dry a 500 mL round-bottom flask under Argon.
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Dissolution: Dissolve 4-Amino-3-nitrobenzoic acid (10.0 g, 54.9 mmol) in anhydrous THF (100 mL). Cool to 0 °C.
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Addition: Dropwise add BH₃·THF (1.0 M solution, 110 mL, 2.0 equiv) over 30 minutes. Caution: Hydrogen gas evolution.
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Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
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Quench: Cool to 0 °C. Carefully add MeOH (50 mL) to quench excess borane.
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Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
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Purification: Recrystallize from Ethanol/Hexane or flash chromatography.
Route B: Ammonolysis (Industrial Scale-Up)
Precursor: 4-Chloro-3-nitrobenzyl alcohol. Reagent: Liquid Ammonia / Methanol.[1]
Rationale: This method avoids expensive hydride reagents but requires high-pressure autoclaves. It utilizes the S_NAr mechanism where the chloride is displaced by ammonia, activated by the ortho-nitro group.
Protocol [1]:
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Load 4-Chloro-3-nitrobenzyl alcohol (50 g) and MeOH (250 mL) into a high-pressure autoclave.
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Charge with liquid ammonia (200 mL).
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Heat to 150 °C for 6 hours (Pressure will rise significantly).
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Vent and evaporate solvent.[1]
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Extract residue with ether, filter off ammonium chloride salts, and recrystallize.
Visualization: Synthesis Workflow
Figure 1: Comparison of Borane reduction vs. S_NAr ammonolysis routes.
Applications in Medicinal Chemistry: The Benzimidazole Pathway[4]
The primary utility of CAS 63189-97-9 is its role as a "pre-organized" scaffold for Benzimidazole synthesis. The ortho-nitroaniline moiety is easily reduced to a ortho-phenylenediamine, which then cyclizes with carboxylic acids, aldehydes, or orthoesters.
Target Scaffold: (1H-Benzimidazol-5-yl)methanol. Therapeutic Relevance: This core is found in PARP inhibitors (e.g., analogs of Veliparib) and various kinase inhibitors where H-bonding at the 5-position is critical for active site binding.
Validated Protocol: Reductive Cyclization
This "One-Pot" reductive cyclization is preferred for efficiency.
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Reduction: Hydrogenation of (4-Amino-3-nitrophenyl)methanol (1.0 equiv) using Pd/C (10% wt) in Methanol under H₂ atmosphere (balloon).
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Intermediate: 3,4-Diaminobenzyl alcohol (unstable, sensitive to air oxidation).
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Cyclization: Filter catalyst (under inert atmosphere). Add Triethyl Orthoformate (3.0 equiv) and a catalytic amount of p-TsOH. Reflux for 3 hours.
Visualization: Drug Scaffold Construction
Figure 2: Conversion of the nitroaniline precursor to the bioactive benzimidazole scaffold.
Analytical Characterization
To validate the identity of CAS 63189-97-9, the following spectral signatures must be confirmed.
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 7.85 (d, 1H, Ar-H ortho to NO₂), δ 7.35 (dd, 1H, Ar-H), δ 7.00 (d, 1H, Ar-H ortho to NH₂), δ 5.10 (t, 1H, -OH), δ 4.38 (d, 2H, -CH₂-). Note: Amine protons typically broad ~7.2 ppm. |
| IR Spectroscopy | 3300-3400 cm⁻¹ (N-H stretch, broad), 1530 & 1350 cm⁻¹ (N-O asymmetric/symmetric stretch), 1050 cm⁻¹ (C-O primary alcohol). |
| Mass Spectrometry | m/z 169.1 [M+H]⁺ . No significant fragmentation in soft ionization (ESI). |
Safety & Handling (HSE)
Hazard Classification:
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Acute Toxicity: Harmful if swallowed (Category 4).
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Skin/Eye Irritation: Causes skin irritation and serious eye irritation (Category 2).[5]
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Specific Target Organ Toxicity: May cause respiratory irritation.[5]
Critical Precautions:
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Exotherm Control: The reduction of nitro compounds (especially with hydrides) can be highly exothermic. Always add reagents slowly at 0 °C.
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Dust Explosion: Finely divided organic powders can be explosive. Use anti-static liners and ground all equipment.
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Staining: Nitroanilines are potent dyes. Double-glove (Nitrile) and use bench liners to prevent permanent staining of laboratory surfaces.
References
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PrepChem. "Synthesis of 4-amino-3-nitrobenzyl alcohol." PrepChem.com. Accessed Feb 2026.[6] Link
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12902831, (4-Amino-3-nitrophenyl)methanol." PubChem. Accessed Feb 2026.[6] Link
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Organic Chemistry Portal. "Synthesis of Benzimidazoles." Organic-Chemistry.org. Accessed Feb 2026.[6] Link
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Fisher Scientific. "Safety Data Sheet: 4-Nitrobenzyl alcohol (Analogous Hazard Data)." FisherSci.com. Accessed Feb 2026.[6] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
